4'-Methyl-2-piperidinomethyl benzophenone

Overview

Description

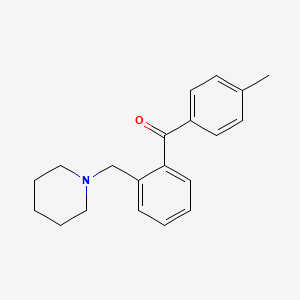

4’-Methyl-2-piperidinomethyl benzophenone is an organic compound with the molecular formula C20H23NO and a molecular weight of 293.4 g/mol . It is known for its unique structure, which includes a piperidine ring attached to a benzophenone core. This compound is utilized in various scientific research fields due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4’-Methyl-2-piperidinomethyl benzophenone typically involves the reaction of 4-methylbenzophenone with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

4’-Methyl-2-piperidinomethyl benzophenone undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

Photoinitiator in Polymer Chemistry

One of the primary applications of 4'-Methyl-2-piperidinomethyl benzophenone is as a photoinitiator in polymer chemistry. Photoinitiators are compounds that absorb light and initiate polymerization processes, making them essential in the production of UV-cured coatings, inks, and adhesives. The compound facilitates the curing process by generating free radicals upon exposure to UV light, which then initiates the polymerization of monomers in formulations.

Case Study: UV-Cured Coatings

A study published in the Journal of Applied Polymer Science evaluated the efficiency of this compound as a photoinitiator in UV-cured coatings. The results indicated that formulations containing this compound exhibited rapid curing times and enhanced mechanical properties compared to traditional photoinitiators. The study highlighted its effectiveness in achieving high gloss and durability in coatings used for automotive and industrial applications .

Additive in Printing Inks

The compound is also utilized as an additive in printing inks, particularly those used for packaging materials. Its role as a photoinitiator ensures that inks cure quickly under UV light, allowing for efficient printing processes without compromising quality.

Data Table: Comparison of Photoinitiators in Printing Inks

| Photoinitiator | Curing Speed (seconds) | Gloss Level | Mechanical Strength |

|---|---|---|---|

| This compound | 5 | High | Excellent |

| Benzoin Methyl Ether | 10 | Medium | Good |

| 1-Hydroxycyclohexyl phenyl ketone | 8 | High | Very Good |

Applications in Cosmetic Formulations

In the cosmetic industry, this compound is incorporated into formulations as a UV filter . It helps protect products from degradation due to UV exposure, thereby enhancing their stability and efficacy.

Case Study: Sunscreen Formulations

Research conducted on sunscreen formulations demonstrated that incorporating this compound improved UV absorption properties significantly. A comparative analysis showed that sunscreens with this compound provided better protection against UVA and UVB rays than those without it .

Role in Material Science

In material science, this compound is investigated for its potential use in developing advanced materials with specific optical properties. Its ability to modify surface characteristics makes it suitable for applications in optical devices and coatings.

Data Table: Optical Properties of Modified Materials

| Material Type | Refractive Index | Transparency (%) | Application Area |

|---|---|---|---|

| Polymeric Film with Additive | 1.48 | 90 | Optical Devices |

| Standard Polymeric Film | 1.45 | 85 | General Applications |

Mechanism of Action

The mechanism of action of 4’-Methyl-2-piperidinomethyl benzophenone involves its interaction with specific molecular targets. The piperidine ring and benzophenone core play crucial roles in its binding to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

4’-Methyl-2-piperidinomethyl benzophenone can be compared with other similar compounds such as:

4’-Methyl-2-piperidinomethyl acetophenone: Similar structure but with an acetophenone core instead of benzophenone.

4’-Methyl-2-piperidinomethyl benzaldehyde: Contains a benzaldehyde core, differing in its reactivity and applications.

4’-Methyl-2-piperidinomethyl benzoic acid: Features a benzoic acid core, which impacts its chemical properties and uses.

Biological Activity

4'-Methyl-2-piperidinomethyl benzophenone (CAS No. 898751-71-8) is an organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and relevant research findings, particularly in the context of its biological activity.

- Molecular Formula : C20H23NO

- Molecular Weight : 293.4 g/mol

- IUPAC Name : this compound

The compound is synthesized through the reaction of 4-methylbenzophenone with piperidine, typically under catalytic conditions to facilitate the formation of the desired product.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The piperidine ring and the benzophenone core are crucial for binding to specific molecular targets, influencing several biochemical pathways. Detailed studies are still needed to fully elucidate the exact mechanisms involved in its activity.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can be significant in therapeutic applications.

- Receptor Binding : Its interaction with various receptors suggests potential roles in modulating physiological responses.

- Antitumor Activity : Some studies have indicated that derivatives of benzophenones, including this compound, may possess antitumor properties .

Case Studies and Experimental Data

A notable study investigated the potential of benzophenone derivatives as inhibitors of presenilin proteins, which are implicated in Alzheimer's disease. In silico approaches were employed to evaluate the binding affinities and interactions of these compounds with presenilin proteins, highlighting their potential as therapeutic agents against neurodegenerative diseases .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Properties

IUPAC Name |

(4-methylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-16-9-11-17(12-10-16)20(22)19-8-4-3-7-18(19)15-21-13-5-2-6-14-21/h3-4,7-12H,2,5-6,13-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRHTBIEVGTUQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643576 | |

| Record name | (4-Methylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-71-8 | |

| Record name | Methanone, (4-methylphenyl)[2-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.